

Application Notes and Protocols: PEG3-bis-(ethyl phosphonate) in Bioconjugation and Drug Development

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Compound of Interest

Compound Name: PEG3-bis-(ethyl phosphonate)

Cat. No.: B609894

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PEG3-bis-(ethyl phosphonate) is a homobifunctional polyethylene glycol (PEG) derivative with ethyl phosphonate groups at both termini. The hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous media.^[1] While the term "conjugation" often implies the formation of stable covalent bonds, the ethyl phosphonate moieties of this molecule are generally not reactive towards common functional groups on proteins, such as amines and thiols, under standard bioconjugation conditions. Instead, the phosphonate groups are known for their ability to form strong complexes with metal ions and to bind to surfaces like hydroxyapatite, the primary mineral component of bone.^{[2][3]}

This characteristic makes **PEG3-bis-(ethyl phosphonate)** a valuable tool in several areas of drug development and research:

- **PROTAC (Proteolysis-Targeting Chimera) Synthesis:** As a PROTAC linker, it can connect a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.^{[4][5]} The PEG component of the linker can improve the solubility and cell permeability of the resulting PROTAC molecule.^{[6][7]}

- Targeted Drug Delivery: The bisphosphonate nature of the molecule allows for the targeting of bone tissue. This can be exploited to deliver therapeutic agents specifically to bone for the treatment of bone diseases.[\[3\]](#)[\[8\]](#)
- Development of Imaging Agents: The ability of phosphonates to chelate metal ions makes this molecule suitable for the development of contrast agents for medical imaging techniques like MRI and PET.[\[2\]](#)[\[9\]](#)
- Gene Delivery: PEG-bis-(ethyl phosphonate) has been utilized in gene therapy due to its ability to form stable complexes with plasmid DNA, which can lead to enhanced stability and improved gene expression.[\[10\]](#)

This document provides a detailed protocol for the synthesis of a PROTAC using a PEG linker as a representative application of this class of molecules. It also includes quantitative data for process optimization and visualizations of the experimental workflow and the PROTAC mechanism of action.

Data Presentation

Table 1: Reaction Parameters for PROTAC Synthesis

Parameter	Condition	Reference
Amide Coupling		
Reagents	POI-NH ₂ , Linker-COOH, HATU, DIPEA	General PROTAC Synthesis Protocols
Molar Ratio (Linker:POI)	1.2 : 1	General PROTAC Synthesis Protocols
Molar Ratio (HATU:Linker)	1 : 1	General PROTAC Synthesis Protocols
Molar Ratio (DIPEA:Linker)	2.5 : 1	General PROTAC Synthesis Protocols
Solvent	Anhydrous Dimethylformamide (DMF)	General PROTAC Synthesis Protocols
Temperature	Room Temperature (20-25 °C)	General PROTAC Synthesis Protocols
Reaction Time	2 - 4 hours	General PROTAC Synthesis Protocols
Second Amide Coupling		
Reagents	Linker-POI, E3-Ligase-NH ₂ , HATU, DIPEA	General PROTAC Synthesis Protocols
Molar Ratio (E3:Linker-POI)	1.1 : 1	General PROTAC Synthesis Protocols
Molar Ratio (HATU:Linker-POI)	1.2 : 1	General PROTAC Synthesis Protocols
Molar Ratio (DIPEA:Linker-POI)	3 : 1	General PROTAC Synthesis Protocols
Solvent	Anhydrous Dimethylformamide (DMF)	General PROTAC Synthesis Protocols
Temperature	Room Temperature (20-25 °C)	General PROTAC Synthesis Protocols

Reaction Time	12 - 18 hours (overnight)	General PROTAC Synthesis Protocols
Purification		
Method	Preparative HPLC	General PROTAC Synthesis Protocols
Characterization		
Methods	LC-MS, ¹ H NMR, ¹³ C NMR	General PROTAC Synthesis Protocols

Table 2: Example of PROTAC Degradation Efficiency Data

PROTAC	Linker Length (atoms)	DC ₅₀ (nM)	D _{max} (%)	Cell Line	Target Protein	Reference
PROTAC A	12	50	90	Cell Line X	Protein Y	Fictional Data
PROTAC B	16	15	95	Cell Line X	Protein Y	Fictional Data
PROTAC C	20	80	85	Cell Line X	Protein Y	Fictional Data

DC₅₀: Concentration for 50% degradation of the target protein. D_{max}: Maximum percentage of target protein degradation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using a Carboxy-PEG-Amine Linker

This protocol describes a general method for synthesizing a PROTAC where a PEG linker with a carboxylic acid and an amine terminus is used to connect a protein of interest (POI) ligand and an E3 ligase ligand, both containing amine functional groups for conjugation. While **PEG3-**

bis-(ethyl phosphonate) is a homobifunctional linker, this protocol illustrates the common steps in PROTAC synthesis that can be adapted for different linker chemistries.

Materials:

- POI ligand with a primary or secondary amine (POI-NH₂)
- E3 ligase ligand with a primary or secondary amine (E3 Ligase-NH₂)
- HOOC-PEG-NH₂ linker
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous Dimethylformamide (DMF)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous Sodium Bicarbonate (NaHCO₃)
- Brine (saturated aqueous NaCl)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)

Procedure:

Step 1: Coupling of POI Ligand to the PEG Linker

- To a solution of the HOOC-PEG-NH₂ linker (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).
- Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

- Add the POI-NH₂ (1 equivalent) to the reaction mixture.
- Stir the reaction at room temperature for 2-4 hours.
- Monitor the reaction progress by LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the POI-PEG-NH₂ intermediate.

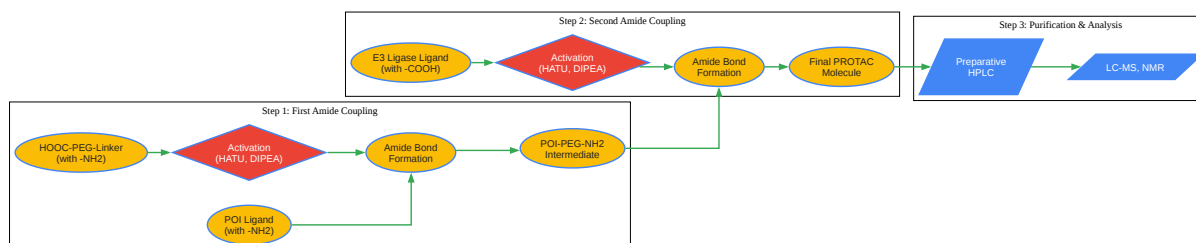
Step 2: Coupling of E3 Ligase Ligand to the POI-PEG-NH₂ Intermediate

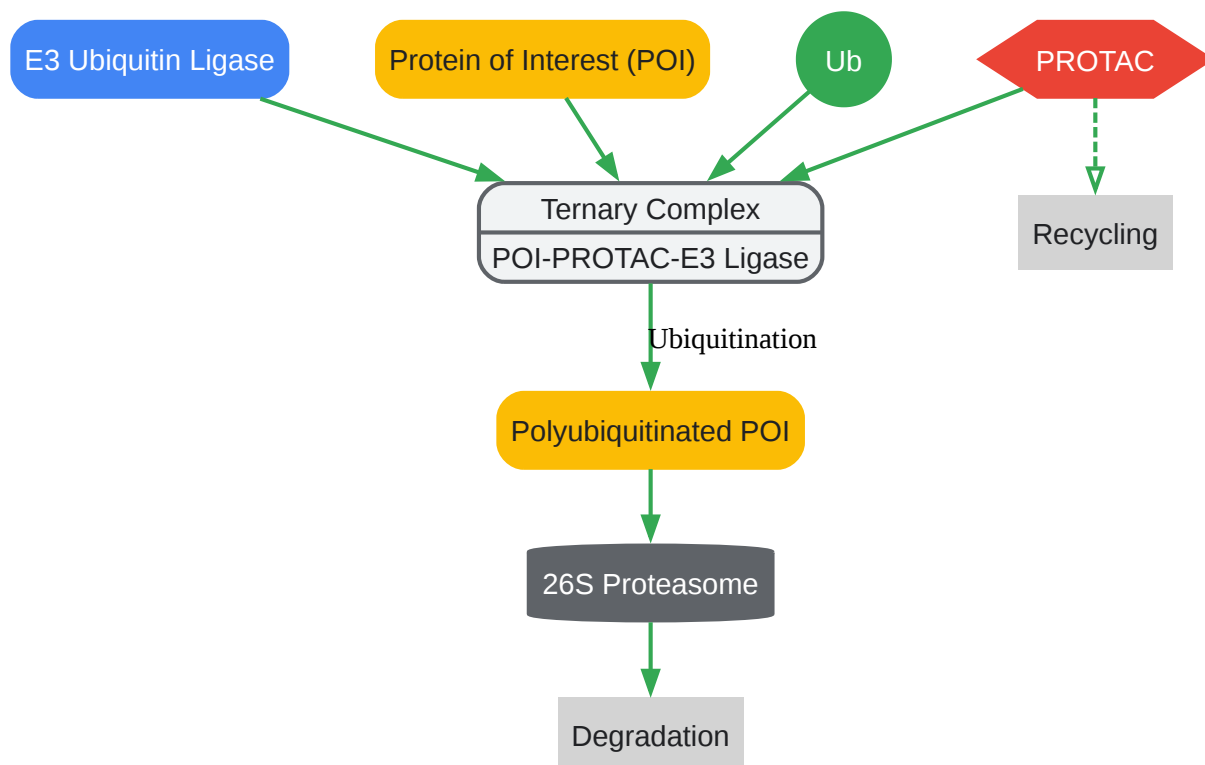
- To a solution of the E3 Ligase ligand containing a carboxylic acid (E3 Ligase-COOH) (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).
- Stir the mixture at room temperature for 15 minutes.
- Add the POI-PEG-NH₂ intermediate (1 equivalent) to the reaction mixture.
- Stir the reaction at room temperature overnight (12-18 hours).
- Monitor the reaction progress by LC-MS.
- Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

Step 3: Characterization

- Confirm the identity and purity of the final PROTAC using LC-MS.
- Characterize the structure of the final PROTAC using ¹H NMR and ¹³C NMR spectroscopy.

Mandatory Visualization





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